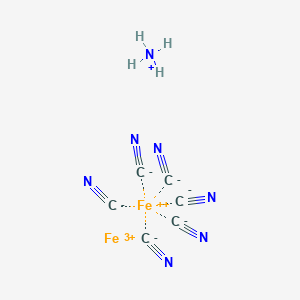
Hexacyanoferrate(II) de fer(III) d'ammonium
Vue d'ensemble
Description
Ferric ammonium ferrocyanide is a solid.
Applications De Recherche Scientifique
Capacités d'échange ionique
Le hexacyanoferrate(II) de fer(III) d'ammonium présente des capacités d'échange ionique remarquables en raison de sa nature à valence mixte et de ses structures tridimensionnelles ouvertes . Ces propriétés facilitent les processus de diffusion, ce qui en fait un excellent candidat pour les applications qui nécessitent l'insertion ou l'échange d'ions. Par exemple, il peut être utilisé en remédiation environnementale pour éliminer les métaux lourds des eaux usées par des mécanismes d'échange ionique.
Conservation des œuvres d'art
Les propriétés photophysiques du this compound sont étudiées dans la recherche sur la conservation des œuvres d'art. Il pourrait être utilisé comme pigment dans la restauration d'œuvres d'art, en particulier pour reproduire des pigments bleus historiques tels que le bleu de Prusse .
Ingénierie des revêtements
Ce composé est étudié pour son application dans l'ingénierie des revêtements. Sa stabilité et ses propriétés de couleur sont intéressantes dans le développement de revêtements durables et esthétiquement agréables pour divers matériaux, notamment les métaux et les polymères .
Intermédiaires pharmaceutiques
Le this compound est utilisé comme intermédiaire dans la fabrication pharmaceutique. Ses propriétés chimiques peuvent être utilisées pour synthétiser des molécules complexes qui sont utilisées dans les formulations médicamenteuses .
Cosmétiques décoratifs
La couleur vibrante et le profil de sécurité du this compound le rendent adapté à une utilisation dans les cosmétiques décoratifs. On le trouve dans des produits tels que les fards à paupières et d'autres articles de maquillage où un pigment bleu est souhaité .
Antidote contre les poisons
Il est intéressant de noter qu'un dérivé de ce composé, le bleu de Prusse, est utilisé comme antidote contre l'empoisonnement au césium radioactif ou au thallium. Ses propriétés d'échange ionique lui permettent de piéger ces ions radioactifs et de faciliter leur excrétion de l'organisme .
Safety and Hazards
Mécanisme D'action
Action Environment
The action of Ammonium Iron(III) Hexacyanoferrate(II) can be influenced by various environmental factors. For instance, the compound is soluble in water and mineral acids, but insoluble in alkali . Therefore, the pH of the environment could potentially influence the compound’s solubility, and thus its efficacy. Additionally, the compound should be stored in a cool place, away from oxidizing agents , suggesting that temperature and oxidative conditions could also impact its stability and action.
Analyse Biochimique
Biochemical Properties
Ammonium iron(III) hexacyanoferrate(II) interacts with various biomolecules in its biochemical reactions. For instance, it has been found to coprecipitate with bovine albumin and trichloroacetic acid (TCA) . This interaction allows for the separation of Ammonium iron(III) hexacyanoferrate(II) from water and water-soluble components .
Cellular Effects
Its role as a caesium-binding agent suggests that it may influence cell function by binding to caesium ions and preventing their absorption .
Molecular Mechanism
The molecular mechanism of action of Ammonium iron(III) hexacyanoferrate(II) is largely based on its ability to bind to caesium ions . This binding interaction can inhibit the absorption of radioactive caesium, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium iron(III) hexacyanoferrate(II) can change over time. For instance, it has been found that the compound’s separation from water and water-soluble components can be achieved through a simple method based on quantitative coprecipitation with bovine albumin and TCA .
Dosage Effects in Animal Models
The effects of Ammonium iron(III) hexacyanoferrate(II) at different dosages in animal models have not been extensively studied. Its use as a caesium-binding agent suggests that it may have a threshold effect, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Ammonium iron(III) hexacyanoferrate(II) is involved in metabolic pathways related to the binding and removal of caesium ions
Transport and Distribution
The transport and distribution of Ammonium iron(III) hexacyanoferrate(II) within cells and tissues are likely influenced by its interactions with other biomolecules, such as albumin and TCA . These interactions may affect its localization or accumulation within cells.
Subcellular Localization
Given its biochemical properties and interactions with other biomolecules, it is likely that it is directed to specific compartments or organelles within cells .
Propriétés
IUPAC Name |
azanium;iron(2+);iron(3+);hexacyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWGESBVHGTRX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeN6.Fe.H4N, C6H4Fe2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | FERRIC AMMONIUM FERROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029332 | |
| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric ammonium ferrocyanide is a solid., Dry Powder; Other Solid | |
| Record name | FERRIC AMMONIUM FERROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25869-00-5 | |
| Record name | FERRIC AMMONIUM FERROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20406 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferric ammonium ferrocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium iron(3+) hexakis(cyano-C)ferrate(4-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM FERROCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R0NVI936I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ammonium iron(III) hexacyanoferrate(II) (AFCF) interact with radiocesium and what are the downstream effects?
A: AFCF acts as a highly specific binder for cesium ions, including radioactive isotopes like Cesium-137. This interaction occurs in the digestive tract, preventing the absorption of radiocesium into the bloodstream. [] By binding to radiocesium in the gut, AFCF facilitates its excretion from the body, thereby reducing the overall accumulation and potential harmful effects of radiation exposure. []
Q2: Can you describe the material compatibility and stability of AFCF, particularly in the context of oral administration?
A: AFCF can be effectively incorporated into sustained-release boli for oral administration to animals. [] These boli, designed to last for several weeks, ensure a continuous release of AFCF within the digestive system. Research indicates that both uncoated and wax-coated AFCF boli effectively reduce radiocesium levels in sheep grazing on contaminated pastures. [] The wax coating prolongs the duration of action, offering a practical advantage in managing radiocesium contamination.
Q3: What are the analytical methods used to study AFCF and its interaction with cesium?
A: A key challenge in studying AFCF is its colloidal nature, making separation from aqueous solutions difficult. Researchers have developed a novel method to separate AFCF from water using co-precipitation with bovine albumin and trichloroacetic acid (TCA). [] This technique allows for a more efficient analysis of AFCF-cesium interactions in vitro, enabling further research into its binding properties. [] Gamma spectrometry is used to measure the levels of contamination in various tissues. []
Q4: Are there alternative materials or approaches to mitigating radiocesium contamination?
A: Clinoptilolite, a naturally occurring zeolite mineral, has also been investigated for its radiocesium binding properties. [] While it demonstrates some protective effects, studies in pheasants indicate that AFCF, particularly in water solution, exhibits superior efficacy in reducing radiocesium accumulation compared to clinoptilolite. [] This highlights the importance of continued research into different materials and administration methods to optimize radiocesium mitigation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)


![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)




